5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol . The compound exists in enantiomeric forms: (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) and (S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1344471-22-2). Its structure features a dihydrobenzofuran core substituted with bromine at position 5, fluorine at position 4, and an amine group at position 3 . Benzofuran derivatives are pharmacologically significant, often exhibiting antifungal, antitumor, and antimicrobial activities .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2 |
InChI Key |
ZBPVNYQLEQETRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2F)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Halogenation
The synthesis often begins with halogenated phenolic precursors such as 3-bromo-4-fluorophenol or 4-fluoro-3-methylphenol. Bromination reagents include bromine, phosphorus oxybromide, phosphorus pentabromide, N-bromosuccinimide (NBS), among others. The bromination step is typically conducted at low temperatures (-78°C to -10°C) to control regioselectivity and prevent over-bromination.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Bromination | Bromine or NBS, low temperature (-78°C to -10°C) | Selective bromination of fluorophenol to yield bromofluorophenol intermediates |
Formation of Benzofuran Core via Cyclization
The halogenated phenol intermediate undergoes cyclization to form the benzofuran ring. This is commonly achieved using polyphosphoric acid (PPA) or related acidic media, which promote intramolecular cyclization to yield 4-bromo-5-fluorobenzofuran and its regioisomers.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Cyclization | Polyphosphoric acid (PPA), heating | Intramolecular cyclization forming benzofuran core |
Introduction of the Amino Group
The amine functionality at the 3-position is introduced through a sequence involving:
- Conversion of the benzofuran to a nitrile intermediate via palladium-catalyzed cyanation using zinc cyanide (Zn(CN)2) and Pd(PPh3)4.
- Subsequent reduction of the nitrile to the corresponding amine, often under hydrogenation conditions.
- Protection of the amine group as a carbamate (e.g., tert-butyl carbamate) during reduction to facilitate handling and purification.
- Final deprotection to yield the free amine.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Cyanation | Zn(CN)2, Pd(PPh3)4 catalyst | Introduction of nitrile group |
| Reduction/Protection | Hydrogenation, carbamate protection | Conversion of nitrile to protected amine |
| Deprotection | Acidic or catalytic conditions | Removal of protecting group to yield free amine |
Asymmetric Synthesis and Chiral Resolution
For the enantiomerically pure (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, asymmetric synthesis methods or chiral resolution techniques are employed. These involve:
- Use of chiral catalysts or auxiliaries during key steps such as cyclization or amination.
- Chromatographic or crystallization-based resolution methods to separate enantiomers.
- Optimization of reaction conditions to enhance enantiomeric excess and yield.
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Selective Bromination | Bromine/NBS, -78°C to -10°C | Bromofluorophenol intermediate |
| 2 | Cyclization | Polyphosphoric acid, heat | 4-bromo-5-fluorobenzofuran |
| 3 | Cyanation | Zn(CN)2, Pd(PPh3)4 | Benzofuran carbonitrile |
| 4 | Reduction & Protection | Hydrogenation, carbamate formation | Protected benzofuran amine |
| 5 | Deprotection | Acid or catalyst | 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| 6 | Chiral Resolution (optional) | Chiral catalysts or chromatographic methods | (R)- or (S)-enantiomer |
- The low-temperature bromination step is critical for regioselectivity and minimizing side products.
- Cyclization under PPA conditions offers high efficiency but requires careful temperature control to avoid decomposition.
- Palladium-catalyzed cyanation is a robust method for introducing the nitrile intermediate, which is a versatile handle for subsequent amination.
- Simultaneous reduction and amine protection streamline the synthesis and improve overall yield.
- Enantioselective synthesis remains an area of active research, with chiral catalysts improving stereochemical outcomes and biological activity profiles.
- The presence of halogens (Br and F) enhances lipophilicity and biological interactions, making the synthetic route's selectivity crucial for downstream medicinal chemistry applications.
The preparation of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine involves a multi-step synthetic route combining selective halogenation, cyclization, palladium-catalyzed cyanation, reduction, and amine protection/deprotection strategies. The process benefits from careful optimization of reaction conditions to achieve high regio- and stereoselectivity, particularly for the chiral amine form. Ongoing research focuses on improving asymmetric synthesis routes to access enantiomerically pure compounds with potential pharmaceutical applications.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the fluorine and aromatic system. Common reactions include:
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations | Source |
|---|---|---|---|---|
| Halogen Exchange | KOH/EtOH, 80°C | 5-Hydroxy-4-fluoro derivative | Bromine replaced by hydroxyl group | |
| Ammonolysis | NH₃ (aq.), Cu catalyst, 100°C | 5-Amino-4-fluoro derivative | Requires catalytic metal for C-N bond formation | |
| Alkylation | R-X (alkyl halide), DMF, 60°C | 5-Alkyl-4-fluoro derivatives | Steric hindrance impacts yield |
Coupling Reactions
The bromine atom enables cross-coupling reactions, facilitating the synthesis of complex architectures:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | 5-Aryl-4-fluoro derivatives | 70–85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | N-Arylaminated products | 65–90% |
Mechanistic Insight : The bromine atom acts as a directing group, enhancing regioselectivity in palladium-catalyzed couplings.
Elimination Reactions
Under acidic or basic conditions, the dihydrobenzofuran ring undergoes dehydrogenation to form aromatic systems:
| Conditions | Reagents | Products Formed | Notes | Source |
|---|---|---|---|---|
| H₂SO₄, Δ | Concentrated sulfuric acid | 5-Bromo-4-fluorobenzofuran | Forms fully aromatic benzofuran | |
| KOtBu, DMSO | Strong base, polar aprotic | Dehydrohalogenation products | Competing substitution possible |
Oxidation/Reduction
The amine and halogen groups participate in redox transformations:
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations | Source |
|---|---|---|---|---|
| Amine Oxidation | H₂O₂, Fe catalyst | Nitroso or nitro derivatives | Over-oxidation controlled by pH | |
| Bromine Reduction | Zn/HCl | 4-Fluoro-2,3-dihydrobenzofuran | Selective Br removal retains F |
Stereochemical Outcomes
The chiral amine at C3 influences reaction pathways and product configurations:
| Reaction Type | Conditions | Diastereomer Ratio | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Asymmetric Alkylation | Chiral ligand, Pd catalyst | 3:1 to 5:1 | 88–97% | |
| Kinetic Resolution | Enzymatic catalysis | – | >90% ee |
Example : Copper/BOX-catalyzed reactions with diazo compounds yield single diastereomers with >90% ee due to dual catalytic roles (metallacarbene formation + Lewis acid activation) .
Comparative Reactivity
Key differences between similar halogenated benzofuran amines:
| Compound | Reactivity Highlight | Source |
|---|---|---|
| 7-Bromo-5-fluoro isomer | Lower electrophilicity due to halogen positioning | |
| 5-Bromo-2,3-dihydrobenzofuran (no F) | Reduced stability in oxidative conditions | |
| (R)-enantiomer | Higher binding affinity in enzyme inhibition assays |
Industrial-Scale Considerations
-
Continuous Flow Systems : Improve yield (≥95%) and reduce reaction times for halogen exchange.
-
Chiral Resolution : Simulated moving bed chromatography achieves >99% ee for enantiopure products.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is utilized as a building block for synthesizing pharmaceutical compounds. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders. Preliminary studies indicate that this compound may interact with neurotransmitter systems, suggesting potential therapeutic uses in neuropharmacology .
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. The presence of the amine functional group allows for various coupling reactions, making it a versatile component in organic synthesis.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, compounds structurally related to 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown significant inhibitory effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) through MTT assays .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Bromo-4-fluoro derivative | HeLa | 9.73 | |
| 5-Bromo analogue | A549 | 11.0 |
Biological Studies
The compound is also employed in biological studies to investigate enzyme interactions and receptor binding due to its chiral nature. Its ability to act as an agonist or antagonist at specific receptors makes it a subject of interest for studying biochemical pathways involved in various diseases .
Case Study 1: Neuropharmacological Potential
A study investigated the interactions of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine with dopamine receptors. The findings suggested that the compound could serve as a potential therapeutic agent for treating conditions like Parkinson's disease by modulating dopamine receptor activity .
Case Study 2: Anticancer Activity Assessment
In vitro studies on various benzofuran derivatives showed that those containing the bromine and fluorine substituents exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study highlighted that the presence of these halogens significantly influenced the binding affinity to target proteins involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine can be contextualized by comparing it to related benzofuran derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives
Key Observations:
Halogen Effects: Bromine at position 5 (as in the target compound) vs. Fluorine at position 4 vs. position 6 (e.g., 5-Bromo-6-fluoro analog) may influence polarity and metabolic stability .
Functional Group Modifications: Hydrochloride salts (e.g., 6-Bromo-4-methyl and 5-Bromo-6-fluoro analogs) enhance solubility, making them more suitable for pharmaceutical formulations .
Structural Isomerism :
- The position of the amine group (C3 vs. C4) impacts hydrogen-bonding capacity and interaction with enzymes or receptors. For example, 5-Chloro-2,3-dihydro-1-benzofuran-4-amine lacks the C3 amine, which may reduce its activity compared to the target compound .
Substituted halogens and amine groups are critical for these effects, as seen in other analogs .
Biological Activity
5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is , with a molecular weight of 232.05 g/mol. The compound features a bicyclic structure that incorporates both aromatic and aliphatic characteristics, enhancing its reactivity and potential applications in drug development. The presence of halogen substituents (bromine and fluorine) is particularly significant as they can influence the binding affinity to biological targets.
Biological Activity Overview
Research indicates that 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities, primarily linked to its interactions with enzymes and receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets. Notably, compounds with similar structures have shown promise as inhibitors in biochemical pathways related to neurological disorders and cancer treatment .
Key Biological Activities
- Antitumor Activity : Analogous compounds within the benzofuran class have demonstrated significant antitumor properties. For instance, studies have indicated that benzofuran derivatives can induce apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties : The incorporation of halogens has been associated with enhanced antimicrobial activity against various pathogens. Compounds similar to 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Neurological Implications : Research suggests potential applications in treating neurological disorders due to the compound's ability to modulate neurotransmitter systems .
Comparative Analysis with Related Compounds
The following table summarizes key features of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine compared to structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine | Enantiomer with potentially different activity | Varies based on chirality |
| 5-Bromo-4-fluoroindole | Related structure with potential similar activity | Antitumor properties |
| 5-Bromo-2,3-dihydrobenzofuran | Lacks fluorine; different pharmacological profile | Moderate antimicrobial activity |
| 5-Bromo-4-fluorophenyl derivatives | Enhanced binding due to fluorine | Stronger antibacterial action |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of benzofuran derivatives on breast cancer cells, revealing that compounds structurally similar to 5-Bromo-4-fluoro-2,3-dihydrobenzofuran exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
- Antimicrobial Screening : In vitro tests showed that related benzofuran compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting the importance of halogen substituents in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
